molecular formula C7H8ClFN4 B6600671 {8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride CAS No. 1955558-29-8

{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride

Cat. No. B6600671
CAS RN: 1955558-29-8
M. Wt: 202.62 g/mol
InChI Key: UINQSEMJHLTLLL-UHFFFAOYSA-N
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Description

The compound “{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride” is a potent and selective inhibitor of c-Met . It has been used in the study of cancer progression, particularly in cases where there is overexpression of c-Met and/or hepatocyte growth factor (HGF), amplification of the MET gene, and mutations in the c-Met kinase domain .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It has been studied using X-ray diffraction, which provides detailed information about its atomic and molecular structure .

Scientific Research Applications

Synthesis and Characterization

  • A novel synthesis route involves dipolar cycloaddition reactions to access P2X7 antagonists containing the [1,2,4]triazolo[4,3-a]pyridine moiety, demonstrating robust receptor occupancy and potential for mood disorder treatments (Chrovian et al., 2018).
  • Another study highlights the efficient synthesis and structural elucidation of [1,2,4]Triazolo[4,3-a]pyridines via oxidative cyclization, contributing to the pharmaceutical applications of these compounds (El-Kurdi et al., 2021).
  • Research on fluorinated heterocycles from one-pot reactions of related hydrochloride salts with fluoro-1,3-diketones has produced fluorinated heterocyclic pyrazolo[1,2,4]triazolo[1,5-a]pyrimidines, showcasing a method to synthesize complex fluorinated structures in moderate yield (Zeng et al., 2008).

Biological Activity and Applications

  • A study on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3Ks inhibitor demonstrated significant anticancer effects and reduced toxicity, highlighting its therapeutic potential (Wang et al., 2015).
  • The synthesis and biological evaluation of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety showed good antifungal and insecticidal activities, suggesting potential agricultural applications (Xu et al., 2017).

Electroluminescent Properties for OLED Applications

  • Research on [1,2,4]-Triazolo[4,3-a]-pyridine based bipolar red host materials for red phosphorescent organic light-emitting diodes (PhOLEDs) has shown promising electroluminescent performance, indicating potential for electronic display technologies (Kang et al., 2017).

Future Directions

The compound has shown promise in the study of cancer progression, particularly in cases with overexpression of c-Met and/or HGF, amplification of the MET gene, and mutations in the c-Met kinase domain . Future research may focus on further optimizing the compound and studying its effects in more detail.

properties

IUPAC Name

(8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN4.ClH/c8-5-2-1-3-12-6(4-9)10-11-7(5)12;/h1-3H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINQSEMJHLTLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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